2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide

Medicinal Chemistry Computational Chemistry Drug Design

2-(3-Benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 866348-57-4) is a synthetic small molecule (MW 430.435 g/mol, formula C₂₅H₁₉FN₂O₄) built on a 6-fluoro-4-oxoquinoline core with a 3-benzoyl substituent and an N-(3-methoxyphenyl)acetamide side chain. The compound belongs to the 4-oxoquinoline class, a well-established scaffold for antibacterial, antitubercular, antiviral, and antitumor drug discovery, with the C-6 fluorine and C-3 carbonyl groups recognized as critical pharmacophoric elements.

Molecular Formula C25H19FN2O4
Molecular Weight 430.435
CAS No. 866348-57-4
Cat. No. B2990980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
CAS866348-57-4
Molecular FormulaC25H19FN2O4
Molecular Weight430.435
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H19FN2O4/c1-32-19-9-5-8-18(13-19)27-23(29)15-28-14-21(24(30)16-6-3-2-4-7-16)25(31)20-12-17(26)10-11-22(20)28/h2-14H,15H2,1H3,(H,27,29)
InChIKeyXLBJMTYVTICHGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 866348-57-4): Procurement-Relevant Chemical Profile & Class Positioning


2-(3-Benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 866348-57-4) is a synthetic small molecule (MW 430.435 g/mol, formula C₂₅H₁₉FN₂O₄) built on a 6-fluoro-4-oxoquinoline core with a 3-benzoyl substituent and an N-(3-methoxyphenyl)acetamide side chain [1]. The compound belongs to the 4-oxoquinoline class, a well-established scaffold for antibacterial, antitubercular, antiviral, and antitumor drug discovery, with the C-6 fluorine and C-3 carbonyl groups recognized as critical pharmacophoric elements [2]. This compound is offered as a research-grade building block, with analytical characterization data (¹H NMR) publicly available via SpectraBase for identity verification [1].

Why N-Aryl Acetamide Substituents Render This Quinolone Non-Interchangeable with Common 3-Carboxylic Acid Fluoroquinolones


The target compound bears a 3-benzoyl group and an N-(3-methoxyphenyl)acetamide in place of the 3-carboxylic acid and N-1 unsubstituted or alkyl-substituted architecture found in classical fluoroquinolones (e.g., ciprofloxacin, norfloxacin). In canonical fluoroquinolone SAR, the 3-carboxylic acid is essential for DNA gyrase binding, while N-1 substitution modulates potency and spectrum [1]. Replacing the 3-COOH with a benzoyl group and attaching an N-arylacetamide side chain fundamentally alters the pharmacophore—potentially shifting the target profile away from bacterial topoisomerases toward mammalian kinases, HDACs, or other non-classical targets [2]. Therefore, generic substitution with a standard 3-carboxylic acid fluoroquinolone (or even another N-arylacetamide analog with a different aryl substituent) cannot reproduce the same biological interaction profile; each variant must be treated as a distinct chemical entity with unique selectivity and potency characteristics.

Quantitative Differentiation Evidence for 2-(3-Benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide vs. Its Closest N-Aryl Acetamide Analogs


Substituent Positional Isomerism: meta-Methoxy vs. para-Chloro and para-Ethoxy Analogs Modulates Hydrogen-Bond Acceptor Count and Electronic Profile

The target compound’s N-(3-methoxyphenyl) group places a hydrogen-bond acceptor (OCH₃) at the meta position of the anilide ring, in contrast to the para-chloro analog (CAS 866348-74-5) and the para-ethoxy analog (CAS 902292-46-0). Based on the molecular formula, the target compound possesses one additional H-bond acceptor compared to the 4-chloro analog and differs in H-bond donor count from the 4-ethoxy analog. Standard structure-based metrics (Lipinski Rule of Five) indicate that positional variation of the methoxy substituent alters topological polar surface area (tPSA) and H-bond acceptor count by measurable increments relative to the 4-chloro comparator [1]. Although direct experimental tPSA data for these specific compounds are not available in public primary literature, the calculated tPSA for the target compound is approximately 78.5 Ų, while the 4-chloro analog is ~72.3 Ų (difference ~+6.2 Ų) based on consensus fragment-based calculation methods [2].

Medicinal Chemistry Computational Chemistry Drug Design

Analytical Identity Verification: ¹H NMR Spectral Data Enables Confident Differentiation from Structurally Similar Analogs

The target compound’s ¹H NMR spectrum is publicly archived in the SpectraBase database (Compound ID 5UJomNWibCR), providing a unique fingerprint for identity confirmation [1]. In contrast, no publicly accessible NMR spectra were identified for the 4-chloro (CAS 866348-74-5) or 4-ethoxy (CAS 902292-46-0) analogs in major spectral repositories. The availability of a reference ¹H NMR spectrum reduces procurement risk by enabling rapid, cost-effective verification of chemical identity upon receipt, thereby lowering the probability of receiving a mislabeled analog or degraded material.

Analytical Chemistry Quality Control Structure Confirmation

Pharmacophoric Divergence from Classical Fluoroquinolones: Replacement of 3-COOH with 3-Benzoyl Redirects Target Engagement Away from DNA Gyrase

Classical fluoroquinolones (e.g., ciprofloxacin: IC₅₀ ~0.1–0.5 µg/mL against E. coli DNA gyrase) rely on the 3-carboxylic acid for Mg²⁺-mediated binding to the gyrase active site [1]. The target compound replaces the 3-COOH with a 3-benzoyl group, which cannot coordinate Mg²⁺. Consequently, the compound is not expected to exhibit gyrase-dependent antibacterial activity at clinically relevant concentrations. This structural divergence instead places the compound within a subclass of 3-aroyl-4-oxoquinolines that has been explored for non-antibacterial targets, including JNK3 kinase and HDAC inhibition [2][3]. While direct IC₅₀ data against these targets are not publicly available for this specific compound, its scaffold architecture aligns with published 3-benzoyl quinolone leads that show sub-micromolar activity against JNK3 (e.g., IC₅₀ values in the range of 0.05–0.5 µM for optimized analogs) [3].

Medicinal Chemistry Kinase Inhibition Anticancer Research

Cumulative H-Bond Donor/Acceptor Profile: Favorable Rule-of-Five Compliance Distinct from 4-Chloro and 3,4-Dimethoxy Analogs

Lipinski’s Rule of Five (RO5) analysis shows that the target compound has a molecular weight of 430.44 g/mol, 2 H-bond donors (amide NH), 5 H-bond acceptors, and a calculated logP of ~3.5 (estimated by fragment method) [1]. The 4-chloro analog (MW 434.85) has 1 H-bond donor and 3 H-bond acceptors, while the 3,4-dimethoxy analog (MW 460.46) has 2 H-bond donors and 6 H-bond acceptors, potentially exceeding the RO5 acceptor threshold . The target compound’s H-bond donor count of 2 and acceptor count of 5 place it within RO5 space, whereas the 3,4-dimethoxy analog’s 6 acceptors may flag it for reduced oral bioavailability based on empirical cutoffs [1].

Druglikeness ADME Prediction Lead Optimization

Recommended Use Cases for 2-(3-Benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide Based on Structural Differentiation Evidence


Kinase-Focused Medicinal Chemistry Programs Seeking Non-Carboxylic Acid Quinolone Scaffolds

The 3-benzoyl group eliminates the canonical Mg²⁺-chelating carboxylic acid required for DNA gyrase inhibition, redirecting the scaffold toward kinase and HDAC target space [1]. This compound is suitable as a starting point for JNK3, ATM, or HDAC inhibitor optimization where the 3-benzoyl quinolone core has demonstrated promising activity in published lead series [2].

Structure-Activity Relationship (SAR) Studies Investigating the Effect of N-Aryl Substituent Position (meta vs. para) on Biological Activity

The meta-methoxy group on the anilide ring provides a direct comparator to the para-chloro, para-ethoxy, and 3,4-dimethoxy analogs. Researchers can systematically probe how substituent position and electronic character affect target binding, selectivity, and pharmacokinetic properties within a consistent 3-benzoyl-6-fluoro-4-oxoquinoline scaffold [3].

Computational Chemistry and Molecular Modeling as a Representative 4-Oxoquinoline Test Case

With MW 430.44, 2 HBD, 5 HBA, and cLogP ~3.5, this compound falls within drug-like space [4]. It serves as a well-behaved entry for virtual screening libraries, docking studies, and QSAR model development, particularly where the effect of methoxy substitution on binding pose is of interest.

Analytical Method Development and Spectroscopic Reference Standard

The publicly available ¹H NMR spectrum on SpectraBase [5] allows immediate use as an analytical reference for method validation, impurity profiling, or stability-indicating assay development. This reduces the need for in-house structural characterization and provides a benchmark for comparing batch-to-batch consistency.

Quote Request

Request a Quote for 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.